2-Amino-4-cyclohexylbutanoic acid
Overview
Description
2-Amino-4-cyclohexylbutanoic acid is an organic compound with the molecular formula C10H19NO2. It is a derivative of butanoic acid, featuring an amino group at the second carbon and a cyclohexyl group at the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclohexylbutanoic acid can be achieved through several methods. One common approach involves the use of aldolases and transaminases. This method employs a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with an ensuing stereoselective transamination . The starting materials for this synthesis are formaldehyde and alanine, and the process involves the use of a class II pyruvate aldolase from E. coli, expressed as a soluble fusion protein, in tandem with either an S- or R-selective, pyridoxal phosphate-dependent transaminase .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries. For example, the preparation of enantiomerically pure derivatives can be achieved by forming a Ni(II) complex with glycine Schiff base, which is then alkylated under basic conditions . This method allows for the production of significant quantities of the target compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives.
Scientific Research Applications
2-Amino-4-cyclohexylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects, including its role as a neurotransmitter modulator.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, leading to increased levels of specific neurotransmitters in the brain . This interaction can modulate various physiological processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-cyclohexylbutanoic acid include:
- 2-Amino-4-hydroxybutanoic acid
- 2-Amino-3-cyano-4H-chromenes
- Indole derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structural configuration, which includes a cyclohexyl group at the fourth carbon. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-4-cyclohexylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHKOHWUQAULOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-08-0 | |
Record name | NSC12800 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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